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Compound of Interest

Compound Name: 5-Methyl-6-methylsulfanyl-nicotinic acid

CAS No.: 1355226-55-9

Cat. No.: B1429113

Get Quote

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals Document Type: Technical Application Note

Standard Operating Protocol (SOP)

Executive Summary
5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly functionalized pyridine derivative utilized as a critical building block in act

pharmaceutical ingredient (API) synthesis. The molecule presents unique analytical challenges due to its amphoteric nature—possessing both a wea

pyridine nitrogen and a weakly acidic carboxylic acid—coupled with a methylsulfanyl (methylthio) group that is highly susceptible to oxidative degrada

This application note provides field-proven, self-validating protocols for the rigorous chromatographic analysis and structural characterization of this

compound. By leveraging Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for routine assay/purity and Ultra-High-Performanc

Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for impurity profiling, laboratories can ensure the highest standards of scientif

integrity and regulatory compliance[2],[3].
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Fig 1. Analytical workflow for 5-Methyl-6-methylsulfanyl-nicotinic acid.
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Physicochemical Profiling & Analytical Rationale
To design a robust analytical method, one must first understand the causality between the molecule's structure and its chromatographic behavior. Nic

acid derivatives are notoriously difficult to retain and often exhibit severe peak tailing on standard C18 columns due to secondary interactions with res

surface silanols[4].

Table 1: Physicochemical Properties

Property Value / Characteristic Analytical Implication

Chemical Formula C8H9NO2S Exact Mass: 183.0354 Da; [M+H]+ = 184.0427 Da

Molecular Weight 183.23 g/mol
Requires high-resolution MS for isobaric

differentiation.

pKa (Estimated) ~4.5 (COOH), ~3.5 (Pyridine N)
Mobile phase pH must be strictly controlled (pH < 3.0)

to suppress ionization and ensure retention.

UV Maxima ~260 nm, ~280 nm
Extended conjugation from the methylthio group

allows for sensitive UV detection at 265 nm.

Methodological Causality
Column Selection: A high-density, end-capped C18 column or a polar-embedded stationary phase (e.g., Waters ACQUITY HSS C18) is mandatory.

prevents the protonated pyridine nitrogen from interacting with unreacted silanols, thereby eliminating peak tailing[3].

Buffer Selection: For UV analysis, 0.1% Phosphoric acid (pH ~2.1) is chosen because it provides exceptional buffering capacity below the analyte's

without contributing to background UV absorbance. For LC-MS, volatile 0.1% Formic acid is substituted to prevent source fouling while maintaining

ionization efficiency[2].

Protocol 1: RP-HPLC-UV for Assay and Related Substances
This protocol is designed as a self-validating system for routine Quality Control (QC) release, ensuring high precision and accuracy in quantifying the 

compound and its process impurities.

Step-by-Step Methodology
Step 1: Mobile Phase Preparation

Mobile Phase A: Add 1.0 mL of HPLC-grade Phosphoric acid (85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membr

Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

Diluent: Water : Acetonitrile (80:20, v/v).

Standard Solution: Accurately weigh 25.0 mg of 5-Methyl-6-methylsulfanyl-nicotinic acid reference standard into a 50 mL volumetric flask. Disso

make up to volume with diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes.

Step 3: Chromatographic Conditions

Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

Flow Rate: 1.0 mL/min.

Column Temperature: 35°C.

Injection Volume: 10 µL.
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Detection: UV at 265 nm.

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Rationale

0.0 95 5
High aqueous content to retain the

polar analyte.

5.0 95 5 Isocratic hold to stabilize baseline.

15.0 40 60
Linear ramp to elute non-polar process

impurities.

18.0 10 90 Column wash step.

18.1 95 5 Return to initial conditions.

25.0 95 5 Re-equilibration.

Table 3: System Suitability Criteria (Self-Validating Metrics)

Parameter Acceptance Criteria Purpose

Retention Time (RT) ~8.5 ± 0.5 min
Confirms correct mobile phase preparation and

column chemistry.

Tailing Factor (Tf) ≤ 1.5 Verifies suppression of secondary silanol interactions.

Theoretical Plates (N) ≥ 5000
Ensures column efficiency and sharpness of the

peak.

% RSD (n=5 injections) ≤ 1.0% Validates injection precision and system stability.

Protocol 2: UHPLC-ESI-HRMS for Impurity Profiling
Methylthio-substituted pyridines are highly prone to oxidation, frequently forming sulfoxide and sulfone impurities during synthesis and storage[1],[5]. 

UHPLC-HRMS method provides structural elucidation of these trace degradants.

Step-by-Step Methodology
Step 1: Mobile Phase Preparation (MS Compatible)

Mobile Phase A: 0.1% Formic acid in Milli-Q water.

Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

Dilute the HPLC standard solution 1:50 with Mobile Phase A to achieve a final concentration of 10 µg/mL.

Step 3: UHPLC & MS Conditions

Column: Agilent Zorbax RRHD SB-C18 (100 mm × 2.1 mm, 1.8 µm).

Flow Rate: 0.4 mL/min.

Gradient: 5% B to 80% B over 10 minutes.

Ionization Mode: Electrospray Ionization Positive (ESI+).
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Capillary Voltage: 3.5 kV.

Desolvation Temperature: 350°C.

Mass Range:m/z 100 – 600.

Fragmentation Analysis & Causality
In ESI+ mode, 5-Methyl-6-methylsulfanyl-nicotinic acid readily protonates at the pyridine nitrogen to form the [M+H]+ precursor ion at m/z 184.042

Collision-Induced Dissociation (CID) yields characteristic product ions that confirm the structural integrity of the functional groups[3],[6]. The loss of th

methylthio group (-48 Da) is a hallmark diagnostic fragmentation for this class of compounds[5].

[M+H]+
m/z 184.0427

[M+H - H2O]+
m/z 166.0321

 -H2O
(-18 Da)

[M+H - CH3SH]+
m/z 136.0393

 -CH3SH
(-48 Da)

[M+H - H2O - CO]+
m/z 138.0372

 -CO
(-28 Da)
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Fig 2. ESI+ MS/MS fragmentation pathway for the protonated molecular ion.

Table 4: Exact Mass Diagnostic Ions
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Fragment Identity Exact Mass (m/z) Mass Error (ppm) Structural Significance

[M+H]+ 184.0427 < 5.0
Confirms intact molecular formula

(C8H10NO2S+).

[M+H - H2O]+ 166.0321 < 5.0
Confirms presence of the free

carboxylic acid group.

[M+H - CH3SH]+ 136.0393 < 5.0
Diagnostic cleavage of the

methylsulfanyl group.

[M+H - H2O - CO]+ 138.0372 < 5.0
Sequential loss typical of nicotinic acid

derivatives.

Note on Impurity Identification: If an impurity peak is observed at m/z 200.0376 ([M+H]+), this indicates an addition of +16 Da, highly indicative of the

methylsulfinyl (sulfoxide) degradation product[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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